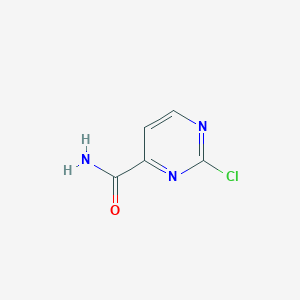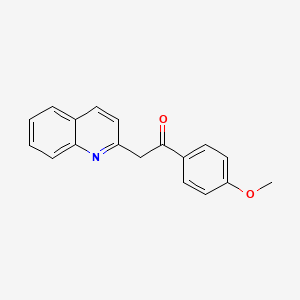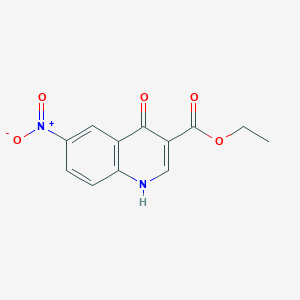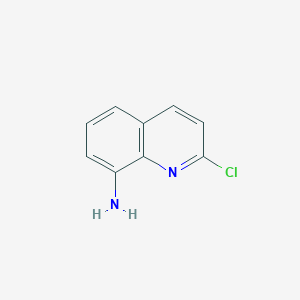
2-氯嘧啶-4-甲酰胺
描述
2-Chloropyrimidine-4-carboxamide is a nitrogen-containing heterocyclic compound . It has a molecular weight of 157.56 . The IUPAC name for this compound is 2-chloro-4-pyrimidinecarboxamide .
Molecular Structure Analysis
The InChI code for 2-Chloropyrimidine-4-carboxamide is 1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) . This indicates that the compound contains one carbon ©, five hydrogen (H), one chlorine (Cl), three nitrogen (N), and one oxygen (O) atom.Physical And Chemical Properties Analysis
2-Chloropyrimidine-4-carboxamide is a solid substance . The compound should be stored in a refrigerator .科学研究应用
1. 抑制 NF-κB 和 AP-1 基因表达
2-氯嘧啶-4-甲酰胺衍生物已被研究其抑制由 NF-κB 和 AP-1 转录因子介导的转录的能力。这些因子在炎症和免疫反应中至关重要。已经探索了 2-氯嘧啶-4-甲酰胺嘧啶环的修饰,以提高口服生物利用度和基于细胞的活性,特别注意嘧啶环上取代基的位置和类型对活性和胃肠道渗透性的影响 (Palanki 等,2000)。
2. 抗炎特性
嘧啶核苷 1-β-D-呋喃核糖吡啶-2-酮-5-甲酰胺是 2-氯嘧啶-4-甲酰胺的衍生物,已被确定为一种抗炎剂。它用于治疗佐剂诱导的关节炎,并且在结构上与慢性粒细胞性白血病患者中发现的癌症标志物有关 (Rajeswaran 和 Srikrishnan,2008)。
3. 配合物中的超分子结构
研究表明,涉及 6-苯基-2-氯嘧啶-4-甲酰胺的配合物的晶体中形成了超分子结构。这包括酰胺分子的二聚体缔合体,通过二恶烷分子和分子间氢键连接成无限带状,表明其形成稳定配合物的潜力 (Rybalova 等,2007)。
4. 抗结核活性
2-氯嘧啶-4-甲酰胺的新型衍生物已被合成并评估其抗结核活性。某些化合物对结核分枝杆菌表现出有效的活性,突出了它们作为抗结核剂的潜力 (Srinu 等,2019)。
5. P2Y12 拮抗剂的开发
与 2-氯嘧啶-4-甲酰胺相关的 2-苯基-嘧啶-4-甲酰胺类似物已被优化为 P2Y12 拮抗剂。这些化合物在人血浆中对血小板聚集测定显示出优异的离体效力,表明了它们在心血管治疗中的潜力 (Caroff 等,2014)。
6. 抗菌活性
3-氨基-5-甲基-2-(烷基硫基)-4-氧代-N-芳基-3,4-二氢噻吩(2,3-d)嘧啶-6-甲酰胺(可由 2-氯嘧啶-4-甲酰胺衍生物合成)已显示出显着的抗菌活性。这包括对变形杆菌和铜绿假单胞菌等菌株的疗效 (Kolisnyk 等,2015)。
7. 抗癌研究的潜力
已研究了含有 2-吡啶基-2-嘧啶-4-羧酸(一种相关化合物)的钌(II)配合物对癌细胞系的抗增殖活性。这项研究表明了 2-氯嘧啶-4-甲酰胺衍生物在开发抗癌药物方面的潜力 (Pierroz 等,2012)。
8. 用于治疗糖尿病的 NNMT 抑制剂
与 2-氯嘧啶-4-甲酰胺相关的 novel 嘧啶-5-甲酰胺化合物已被探索作为治疗糖尿病的 NNMT 抑制剂。这些化合物已显示出解决代谢综合征和慢性肾病的潜力,展示了该化学类别的多种治疗应用 (Sabnis,2021)。
安全和危害
未来方向
属性
IUPAC Name |
2-chloropyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXQEVFRPLIOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289417 | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-4-carboxamide | |
CAS RN |
22536-66-9 | |
| Record name | 22536-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the supramolecular structure of 6-phenyl-2-chloropyrimidine-4-carboxamide?
A1: Understanding the supramolecular structure of a compound, particularly how it interacts with other molecules through non-covalent bonds, is crucial for various reasons. In this case, the research highlights how 6-phenyl-2-chloropyrimidine-4-carboxamide forms distinct arrangements with dioxane and ethanol []. This information can be valuable for:
Q2: Does the research mention any spectroscopic data that helps characterize 6-phenyl-2-chloropyrimidine-4-carboxamide?
A2: While the abstract doesn't provide specific spectroscopic data, it's highly likely that the full research article utilizes techniques like X-ray diffraction to determine the supramolecular structure []. X-ray diffraction is a powerful method for elucidating the arrangement of molecules within a crystal lattice. Additionally, techniques like NMR spectroscopy and mass spectrometry could have been employed to confirm the compound's identity and purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1347226.png)

![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)







